2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide
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Overview
Description
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and sulfonamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the thiophene ring and sulfonamide group. Common reagents used in these reactions include hydrazine derivatives, thiophene precursors, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as crystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Thiophene-2-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the pyrazole ring.
N-methyl-N-phenylthiophene-3-sulfonamide: Similar structure but with different substituents on the thiophene ring.
Uniqueness
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide is unique due to its combination of the pyrazole, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-16-6-10-20(11-7-16)22-15-32-23(25(29)28-19(4)14-18(3)26-28)24(22)33(30,31)27(5)21-12-8-17(2)9-13-21/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEXGAGFZZKBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N(C)C3=CC=C(C=C3)C)C(=O)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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